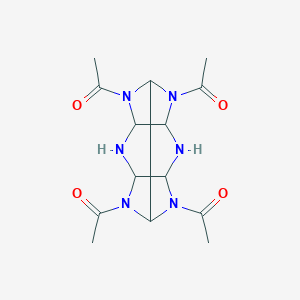
Ethanone, 1,1',1'',1'''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is not fully understood. However, several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. This inhibition leads to the suppression of disease progression and may ultimately result in the reversal of disease symptoms.
Biochemical and Physiological Effects:
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- has been shown to have several biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it an ideal candidate for studying the mechanisms of action of various diseases and for developing new drugs that target these enzymes and proteins. However, one of the limitations of using this compound in lab experiments is its high toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis-. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential applications in other fields such as material science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential limitations and side effects.
Synthesemethoden
The synthesis of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between pyrazine-2,3,5,6-tetracarboxylic acid and ethylenediamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- as a white solid.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a novel drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
181940-38-5 |
|---|---|
Molekularformel |
C14H20N6O4 |
Molekulargewicht |
336.35 g/mol |
IUPAC-Name |
1-(6,8,12-triacetyl-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl)ethanone |
InChI |
InChI=1S/C14H20N6O4/c1-5(21)17-9-10-16-12-11(15-9)19(7(3)23)14(20(12)8(4)24)13(17)18(10)6(2)22/h9-16H,1-4H3 |
InChI-Schlüssel |
HVYHGOIMTRVUCH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C3NC4C(N2)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C |
Kanonische SMILES |
CC(=O)N1C2C3NC4C(N2)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C |
Andere CAS-Nummern |
181940-38-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)


![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)


![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)